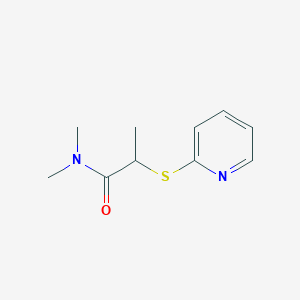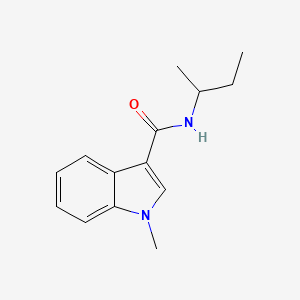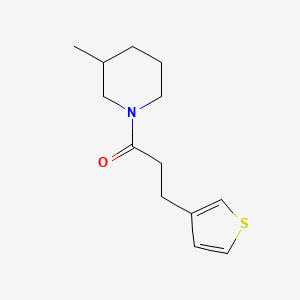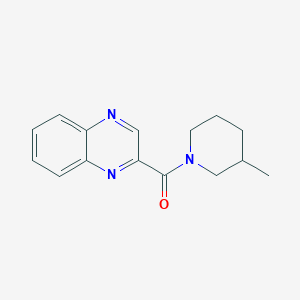
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQM is a heterocyclic compound that contains a quinoxaline ring and a piperidine ring, making it a unique and interesting molecule to study.
Aplicaciones Científicas De Investigación
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been investigated for its potential as an anti-cancer agent. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment.
In pharmacology, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied for its potential as a painkiller. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has analgesic properties and can reduce pain in animal models. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In materials science, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied for its potential as a building block for organic electronics. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be used to create organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), making it a promising candidate for further development in this field.
Mecanismo De Acción
The mechanism of action of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but studies have shown that it interacts with several molecular targets in the body. One of the main targets of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is the voltage-gated sodium channel, which is involved in the transmission of pain signals in the body. (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the activity of this channel, leading to a reduction in pain.
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to interact with several other molecular targets, including the cannabinoid receptor CB1, the serotonin receptor 5-HT3, and the GABA receptor. These interactions may contribute to the analgesic and anti-inflammatory effects of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone.
Biochemical and Physiological Effects:
Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has several biochemical and physiological effects in the body. In animal models, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to reduce pain and inflammation, as well as induce apoptosis in cancer cells. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have anti-anxiety and anti-depressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its unique chemical structure, which allows it to interact with several molecular targets in the body. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also limitations to using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult and expensive to produce. Additionally, the mechanism of action of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, which can make it challenging to design experiments that target specific molecular pathways.
Direcciones Futuras
There are several future directions for research on (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. One area of research is the development of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a cancer treatment. Further studies are needed to determine the efficacy and safety of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in treating various types of cancer.
Another area of research is the development of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a painkiller. Studies are needed to determine the optimal dosage and administration method for (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in humans, as well as its potential for addiction and abuse.
Finally, there is potential for further research on the use of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in materials science. Studies are needed to determine the optimal conditions for using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a building block for organic electronics, as well as its potential for commercial applications.
In conclusion, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a unique and interesting molecule that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but the current research suggests that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has promising potential in the areas of cancer treatment, pain management, and materials science.
Métodos De Síntesis
The synthesis of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a complex process that involves several steps. One of the most common methods for synthesizing (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is through the reaction of 2-chloroquinoxaline with (3-methylpiperidin-1-yl)methanone in the presence of a base. The reaction takes place at high temperatures and yields (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a white crystalline solid.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-4-8-18(10-11)15(19)14-9-16-12-6-2-3-7-13(12)17-14/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXDIZMFJHCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)
![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

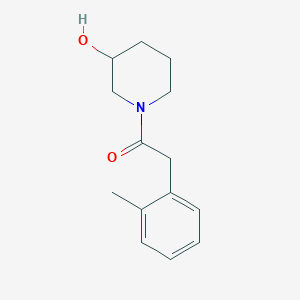

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
